(4-Cyclopropylphenyl)methanol, also known as 4-cyclopropylbenzyl alcohol, is an organic compound characterized by a cyclopropyl group attached to a phenyl ring, which is further connected to a hydroxymethyl group. The compound's molecular formula is and it has a CAS number of 1007-03-0. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to the unique properties imparted by the cyclopropyl moiety.
This compound falls under the category of alcohols in organic chemistry, specifically aromatic alcohols due to the presence of the phenyl group. It is also classified as a secondary alcohol because the hydroxymethyl group is attached to a carbon that is itself connected to two other carbons.
The synthesis of (4-Cyclopropylphenyl)methanol typically involves the reduction of 4-cyclopropylbenzaldehyde using reducing agents such as sodium borohydride in an alcohol solvent like methanol.
The molecular structure of (4-Cyclopropylphenyl)methanol features:
C1(CC1)C2=CC=C(C=C2)C(CO)=O
.(4-Cyclopropylphenyl)methanol can undergo various chemical reactions typical for alcohols and aromatic compounds:
Common reagents for these reactions include lithium aluminum hydride for reductions and various acids for esterification processes.
The mechanism of action of (4-Cyclopropylphenyl)methanol primarily involves its interaction with biological targets such as enzymes and receptors. Its structure allows it to modulate biochemical pathways effectively:
(4-Cyclopropylphenyl)methanol has several scientific uses:
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2